molecular formula C12H12N2O B3066366 N-(4-methoxyphenyl)pyridin-2-amine CAS No. 78644-78-7

N-(4-methoxyphenyl)pyridin-2-amine

Cat. No.: B3066366
CAS No.: 78644-78-7
M. Wt: 200.24 g/mol
InChI Key: DBUBQNMWLVIDOH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)pyridin-2-amine: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with an amine group at the 2-position and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 4-methoxyaniline in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromopyridine is coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other derivatives with potential biological activity .

Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as a tubulin polymerization inhibitor, which could make it useful in cancer treatment. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: The compound’s unique structure and reactivity make it valuable in the development of advanced materials, such as polymers and coatings. It can also be used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, as a tubulin polymerization inhibitor, it binds to the tubulin protein, preventing the formation of microtubules, which are essential for cell division. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)pyridin-2-amine
  • N-(4-phenoxyphenyl)pyridin-2-amine
  • N-(4-methylphenyl)pyridin-2-amine

Comparison: N-(4-methoxyphenyl)pyridin-2-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to its analogs with different substituents (e.g., chloro, phenoxy, methyl), the methoxy group can enhance its solubility and potentially its biological activity .

Properties

IUPAC Name

N-(4-methoxyphenyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-11-7-5-10(6-8-11)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUBQNMWLVIDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325461
Record name N-(4-methoxyphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78644-78-7
Record name NSC508421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-methoxyphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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